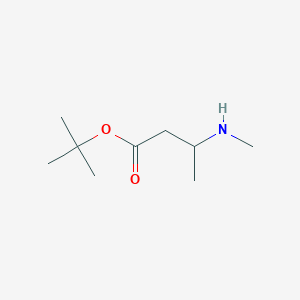

tert-Butyl 3-(methylamino)butanoate

Description

Overview of Beta-Amino Acid Esters in Organic Synthesis

Beta-amino acid esters are crucial building blocks in the synthesis of a wide array of organic compounds. Their utility stems from the presence of two key functional groups—the amino group and the ester group—separated by a two-carbon spacer. This arrangement allows for diverse chemical transformations, making them versatile intermediates in the construction of more complex molecules. They are fundamental to the synthesis of beta-lactams, a core structural motif in many antibiotic drugs, and are also employed in the creation of peptides and other biologically active compounds. The ability to introduce a variety of substituents at different positions on the beta-amino acid ester backbone provides chemists with a powerful tool for fine-tuning the properties of the final products.

Research Landscape of tert-Butyl 3-(methylamino)butanoate Analogs

The research landscape surrounding analogs of this compound is active, with scientists exploring the impact of structural modifications on the compound's properties and potential applications. One closely related analog is tert-Butyl 3-(methylamino)propanoate , which differs only in the length of the carbon chain. Studies on this compound and others, such as tert-butyl 3-methyl-3-(methylamino)butanoate , contribute to a deeper understanding of how changes to the molecular structure influence biological activity and chemical reactivity.

The N-methylation of amino acids is a key strategy in drug discovery. This modification can enhance the pharmacokinetic properties of peptides, such as their stability against enzymatic degradation and their ability to cross cell membranes. merckmillipore.comnih.gov This makes N-methylated compounds, including analogs of this compound, attractive candidates for the development of new therapeutic agents. For instance, the introduction of N-methyl groups has been shown to be effective in inhibiting the aggregation of proteins associated with amyloid diseases. nih.gov

Furthermore, research into related compounds like tert-butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate highlights the broader interest in complex molecules containing the N-methylated amino ester moiety. nih.govnih.gov These investigations often focus on the synthesis of novel structures with potential applications in areas such as antibacterial drug discovery. nih.govnih.gov

Scope and Research Aims Pertaining to this compound

Current research on this compound is primarily focused on its synthesis and characterization, laying the groundwork for its potential use as a building block in more complex molecules. The availability of both the (R) and (S) enantiomers of this compound, as indicated by their distinct CAS numbers, opens up avenues for stereoselective synthesis and the investigation of stereospecific biological activities.

The primary aim of ongoing research is to develop efficient and scalable synthetic routes to produce high-purity this compound. While general methods for the synthesis of N-alkyl-β-amino esters exist, specific protocols tailored to this particular compound are still being refined. cambridge.org The development of such methods is crucial for making this compound more accessible for broader research applications.

A key research goal is to explore the incorporation of this compound into larger molecules, such as peptides or pharmaceutical intermediates. The unique combination of the N-methyl group and the bulky tert-butyl ester group is expected to confer specific conformational constraints and solubility properties to these larger molecules, which could be advantageous in drug design. The tert-butyl group, in particular, is often used to protect carboxylic acid functionalities during synthesis and can influence the biological activity of a molecule.

Future research will likely focus on evaluating the biological profile of compounds derived from this compound. This will involve screening for various pharmacological activities and investigating their mechanisms of action. The insights gained from these studies will ultimately determine the compound's true potential in the development of new chemical entities with therapeutic value.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

tert-butyl 3-(methylamino)butanoate |

InChI |

InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3 |

InChI Key |

SEWLXVPMNZROPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Methylamino Butanoate and Its Derivatives

Classical and Contemporary Approaches to Ester Synthesis

The formation of the tert-butyl ester group in tert-butyl 3-(methylamino)butanoate can be achieved through several esterification methods. These include direct reactions and transesterification, with modern techniques offering enhanced efficiency and sustainability.

Direct Esterification and Transesterification Strategies

Direct acid-catalyzed esterification of 3-(methylamino)butanoic acid with tert-butanol (B103910) or isobutylene (B52900) is a classical approach. The Fischer-Speier esterification, which involves heating the amino acid and alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method for producing amino acid esters. harvard.edu However, this method can be challenging for sterically hindered alcohols like tert-butanol and may require harsh conditions.

A more efficient method for preparing tert-butyl esters from other esters is through transesterification. A mild and effective protocol involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether at ambient temperature. This method's success is attributed to the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct, which drives the reaction to completion. lookchem.com For this to be successful, the use of freshly prepared potassium tert-butoxide and anhydrous ether is crucial to prevent side reactions that could lower the yield. lookchem.com Another approach to transesterification involves the use of tert-butyl acetate (B1210297) in the presence of a catalyst, such as potassium tert-butoxide. lookchem.com

A patented process for producing tert-butyl gamma-dimethylamino beta-hydroxy butyrate, a structurally related compound, involves reacting crotyl chloride with tert-butanol in the presence of an acid acceptor to form tert-butyl vinylacetate, which is then epoxidized and reacted with dimethylamine. google.com This multi-step sequence highlights an alternative route to substituted butanoates.

Table 1: Comparison of Transesterification Methods for tert-Butyl Esters

| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Method 1 | Methyl Ester, Potassium tert-butoxide | - | Diethyl ether | 0-20 | Good | lookchem.com |

| Method 2 | Methyl Ester, tert-Butyl Acetate | Potassium tert-butoxide | THF | - | - | lookchem.com |

| Method 3 | Rapeseed Oil, Methanol (B129727), tert-Butanol | Novozym 435 (lipase) | - | 40 | 76.1 (conversion) |

Data is generalized from literature on tert-butyl ester synthesis and may not be specific to this compound.

Modern Continuous Flow and Microreactor Techniques for Esterification

Modern synthetic chemistry has increasingly adopted continuous flow and microreactor technologies to enhance reaction efficiency, safety, and scalability. These methods are particularly advantageous for exothermic reactions and for improving mass and heat transfer.

The synthesis of tert-butyl esters has been successfully demonstrated in flow microreactors, offering a more efficient, versatile, and sustainable process compared to traditional batch methods. mdpi.com Continuous flow processes have also been developed for the synthesis of β-amino acid esters, which are structurally similar to this compound. One such method employs a lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, achieving excellent yields in short residence times. mdpi.com For instance, the reaction of various anilines with tert-butyl acrylate (B77674) in methanol at 35°C using immobilized lipase (B570770) TL IM can produce the corresponding β-amino acid tert-butyl esters in high yields. mdpi.com

Furthermore, the deprotection of tert-butyl esters can also be performed under continuous flow conditions. A plug flow reactor operating at high temperatures (120-240°C) can hydrolyze tert-butyl esters in protic solvents without the need for pH modification, showcasing the versatility of flow chemistry for both formation and cleavage of this functional group. nih.gov

Table 2: Examples of Continuous Flow Synthesis of β-Amino Esters

| Reactants | Catalyst/Conditions | Residence Time | Yield (%) | Reference |

| Aniline, tert-Butyl Acrylate | Lipozyme TL IM, 35°C, Methanol | 30 min | >99 | mdpi.com |

| 4-Toluidine, tert-Butyl Acrylate | Lipozyme TL IM, 35°C, Methanol | 30 min | >99 | mdpi.com |

| 4-Methoxyaniline, tert-Butyl Acrylate | Lipozyme TL IM, 35°C, Methanol | 30 min | >99 | mdpi.com |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals and other specialized fields. This is typically achieved through asymmetric synthesis, employing either chiral auxiliaries or catalytic methods.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. One of the most versatile and widely used chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. chemicalbook.comwikipedia.orgyale.edu

The general approach involves the condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. nih.govsigmaaldrich.com Finally, the auxiliary can be cleaved under mild acidic conditions to yield the desired enantiopure amine. sigmaaldrich.com This methodology has been successfully applied to the synthesis of a wide variety of chiral amines, including α- and β-amino acids and esters. sigmaaldrich.comresearchgate.net

For the synthesis of enantiopure this compound, a plausible route would involve the conjugate addition of a methyl organometallic reagent to a chiral N-tert-butanesulfinyl-β-amino-α,β-unsaturated ester. The diastereoselectivity of such additions is typically high, allowing for the preparation of the desired enantiomer in high purity.

Catalytic Enantioselective Approaches

Catalytic enantioselective synthesis offers a more atom-economical approach to chiral molecules, as it requires only a substoichiometric amount of a chiral catalyst. The conjugate addition, or Michael addition, of amines to α,β-unsaturated esters is a key reaction for the synthesis of β-amino esters.

The development of chiral catalysts for the enantioselective Michael addition of amines to crotonates is an active area of research. While specific examples for the direct synthesis of this compound via a catalytic enantioselective Michael addition of methylamine (B109427) to tert-butyl crotonate are not extensively documented in readily available literature, analogous reactions provide a strong proof of principle. For instance, the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds, including esters, has been achieved with high enantioselectivity using chiral organocatalysts or metal complexes. nih.gov A bifunctional N-heterocyclic carbene (NHC)/thiourea catalyst has been developed for the highly enantioselective Michael addition of alkyl selenols to enones, demonstrating the potential of such catalysts for asymmetric conjugate additions. nih.gov

Diastereoselective Synthesis of Substituted Butanoates

The synthesis of substituted butanoates with control over multiple stereocenters can be achieved through diastereoselective reactions. The addition of nucleophiles to chiral N-sulfinyl imines derived from β-ketoesters can provide access to β-substituted β-amino esters with high diastereoselectivity.

The addition of carbamoyl (B1232498) anions to chiral N-sulfinyl imines has been shown to be a highly diastereoselective method for the synthesis of α-amino amides, which can be further converted to α-amino esters. nih.gov Similarly, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines proceeds with high diastereoselectivity, allowing for the control of multiple stereocenters. researchgate.net These methodologies, while not directly applied to this compound in the reviewed literature, represent powerful tools for the diastereoselective synthesis of substituted butanoate derivatives.

Derivatization Strategies via Amino and Ester Functionalities

The chemical reactivity of this compound is primarily centered around its secondary amine and tert-butyl ester functionalities. These groups provide orthogonal handles for a variety of chemical transformations, allowing for the selective modification of the molecule at different positions.

N-Alkylation and Acylation Reactions

The secondary amine in this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool for this transformation. chemrxiv.org For instance, the use of alcohols as alkylating agents in the presence of a ruthenium catalyst provides an atom-economical and environmentally benign method for N-alkylation of α-amino acid esters and amides. rsc.org While direct experimental data for this compound is not extensively reported, analogous reactions with similar β-amino esters demonstrate the feasibility of these methods.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| Alkyl Halide, Base | Secondary Amine | N-Alkyl Amine | Varies | wikipedia.org |

| Alcohol, Ru-catalyst | α-Amino Acid Ester | N-Alkyl Amino Acid Ester | High | rsc.org |

| Potassium Alkyltrifluoroborates, Pd(OAc)₂, MnF₃ | Pyridine/Amide-containing substrates | β-Alkyl α-Amino Acids | Good to Excellent | nih.gov |

N-Acylation: The acylation of the secondary amine is a straightforward process, typically achieved using acyl chlorides or anhydrides. The Schotten-Baumann reaction, which employs an acyl chloride in the presence of an aqueous base, is a classic and effective method for this transformation. wikipedia.orgiitk.ac.injk-sci.comquora.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the acyl chloride to form an amide bond. iitk.ac.in The use of a base, such as sodium hydroxide (B78521) or pyridine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion. quora.com

| Acylating Agent | Base | Substrate | Product | Yield (%) | Reference |

| Acetyl Chloride | NaOH (aq) | Benzylamine | N-Benzylacetamide | High | wikipedia.org |

| Acyl Halide/Anhydride | Pyridine/NaOH | Amine | Amide | Good to Excellent | jk-sci.com |

Carbonyl Modifications and Chain Elongation

The tert-butyl ester group of this compound can undergo various modifications, including conversion to other functional groups and chain elongation.

Carbonyl Modifications: A significant modification of the tert-butyl ester is its conversion to an amide. This can be achieved by reacting the ester with an amine, often requiring a catalyst or activation of the ester. A practical one-pot synthesis involves the in-situ generation of an acid chloride from the tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then reacts with an amine to form the corresponding amide in high yield under mild conditions. researchgate.net

| Reagent 1 | Reagent 2 | Substrate | Product | Yield (%) | Reference |

| α,α-Dichlorodiphenylmethane | SnCl₂ | tert-Butyl Ester | Amide | High | researchgate.net |

| Amine, HBTU, Et₃N, 4-methylmorpholine | Carboxylic Acid (from ester hydrolysis) | Amide | 40-75 | nih.gov |

Chain Elongation: Chemical chain elongation of the butanoate backbone can be challenging. However, a two-carbon elongation of α-amino acids has been demonstrated through a Wittig-type reaction, which could be adapted for β-amino esters. nih.gov This method involves the reaction with a methoxyphosphonium ylide, followed by reduction, isomerization, oxidative cleavage, and methylation to yield the chain-extended ester. nih.gov Another approach for accessing β-amino acids involves the rhodium-catalyzed ipso- and remote hydroamidation of alkenyl carboxylic acids. acs.org

| Method | Key Reagents | Substrate Type | Product Type | Reference |

| Wittig-type reaction | Methoxyphosphonium ylide | α-Amino Acid | β³-Amino Acid Methyl Ester | nih.gov |

| Rhodium-catalyzed hydroamidation | [Cp*RhCl₂]₂, Ag₂CO₃, CsOPiv, HBpin | Alkenyl Carboxylic Acid | β-Amino Acid | acs.org |

Oxidative and Reductive Transformations

The secondary amine and the ester carbonyl of this compound can be subjected to oxidative and reductive conditions to yield a variety of derivatives.

Oxidative Transformations: The secondary amine can be oxidized to various functional groups. For instance, the oxidation of N-methyl groups in N-arylmethyl-N-methyl-α-amino esters has been accomplished using N-iodosuccinimide (NIS) in acetonitrile, followed by treatment with O-methylhydroxylamine hydrochloride. iitk.ac.in This method allows for selective demethylation. While direct oxidation of the methyl group in this compound is not explicitly detailed, similar substrates suggest the feasibility of such transformations.

| Oxidizing Agent | Co-reagent | Substrate Type | Product Type | Outcome | Reference |

| N-Iodosuccinimide (NIS) | O-Methylhydroxylamine HCl | N-Arylmethyl-N-methyl-α-amino ester | N-Arylmethyl-α-amino ester | N-Demethylation | iitk.ac.in |

Reductive Transformations: The tert-butyl ester can be reduced to the corresponding primary alcohol. The reduction of β-amino ketones with samarium(II) iodide has been shown to produce 1,3-amino alcohols with high stereoselectivity. nih.govnih.gov While this applies to a ketone, the principle of reducing a carbonyl adjacent to an amino group is relevant. A patent describes the reduction of a related butanol derivative using Raney nickel under hydrogen pressure to yield the corresponding amino alcohol. google.com

| Reducing Agent | Catalyst | Substrate Type | Product | Yield (%) | Reference |

| SmI₂ | β-Amino Ketone | 1,3-Amino Alcohol | High | nih.govnih.gov | |

| H₂ | Raney Nickel | (R,R)-3-(1'-methylbenzylamine)-butanol | (R)-3-Aminobutanol | Not specified | google.com |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Methylamino Butanoate

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying the transient species formed during reactions are crucial for controlling the chemical transformations of tert-Butyl 3-(methylamino)butanoate.

The secondary amino group in this compound is a key center of nucleophilicity. Its reactivity is evident in several fundamental organic reactions.

Conjugate Addition (Aza-Michael Reaction): The synthesis of β-amino esters like this compound often involves the conjugate nucleophilic addition of an amine to an α,β-unsaturated ester. taylorandfrancis.comnih.gov This reaction, also known as the aza-Michael reaction, is reversible. libretexts.org While both direct (1,2-addition to the carbonyl) and conjugate (1,4-addition) pathways can occur, the conjugate addition is typically under thermodynamic control, leading to the more stable β-amino product. libretexts.org The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a potent nucleophile, attacking electrophilic centers such as the β-carbon of α,β-unsaturated carbonyl compounds. libretexts.orgorganic-chemistry.org This reactivity can be harnessed in various synthetic applications, including the formation of more complex molecules and polymers. nih.gov For instance, the dynamic nature of the aza-Michael reaction has been utilized to create covalent adaptable networks (CANs) from β-amino esters. nih.gov

Reactions with Aldehydes and Ketones: The amino group can react with aldehydes and ketones. For α-amino acids, this reaction can lead to the formation of an imine (Schiff base), which can then undergo further transformations like decarboxylation or deamination. libretexts.org While this compound is a β-amino ester, similar reactivity of its amino group with carbonyl compounds can be anticipated, potentially leading to the formation of iminium ions and subsequent products depending on the reaction conditions.

The tert-butyl ester group is known for its distinct hydrolysis characteristics, which differ significantly from those of less hindered esters.

Hydrolysis: Tert-butyl esters are notably stable under basic conditions but are susceptible to cleavage under acidic conditions. arkat-usa.org The acid-catalyzed hydrolysis of tert-butyl esters, such as tert-butyl formate (B1220265), generally proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.com This pathway involves the initial protonation of the ester's carbonyl oxygen, followed by the rate-limiting step: the unimolecular cleavage of the alkyl-oxygen bond. This cleavage is favored because it generates a relatively stable tertiary carbocation (the tert-butyl carbocation). oup.com The stability of this carbocation is a key factor driving the reaction. In contrast, base-catalyzed hydrolysis (saponification) is often difficult for hindered esters like tert-butyl esters. arkat-usa.org However, mild, non-aqueous methods have been developed for the alkaline hydrolysis of crowded esters. arkat-usa.org The hydrolysis of poly(β-amino ester)s is also a critical area of study, as their degradation kinetics are highly tunable and central to their use in biomedical applications like drug delivery. nih.gov

Transamidation/Transesterification: The direct exchange of the amine or alcohol moiety of an amide or ester, known as transamidation or transesterification, is a challenging but synthetically valuable reaction. nih.gov Due to the low electrophilicity of the ester carbonyl group, a catalyst is often required to activate the substrate. nih.govresearchgate.net Various methods, including the use of metal catalysts, have been developed to facilitate this transformation. nih.govorganic-chemistry.org For β-amino esters specifically, studies on covalent adaptable networks have shown that dynamic covalent exchange can occur through both a dynamic aza-Michael reaction and a catalyst-free transesterification process. nih.gov Poly(β-amino ester)s have been shown to degrade in the presence of primary alcohols via a transesterification mechanism, a process that can be used to conjugate other molecules to the polymer matrix. nih.gov

Beyond nucleophilic and hydrolysis reactions, this compound can potentially engage in radical and ionic pathways under specific conditions.

Radical Pathways: Radical reactions offer unique synthetic routes. For example, radical conjugate additions to α,β-unsaturated α-nitro esters, promoted by a Lewis acid, can be used to synthesize β-substituted α-amino acids. nih.gov Another classic radical reaction is the Barton decarboxylation, which proceeds via a carbon radical intermediate formed from a thiohydroxamate ester. libretexts.org It is conceivable that under appropriate initiation conditions (e.g., using radical initiators like AIBN or di-tert-butyl peroxide), radical intermediates could be generated from this compound, leading to C-H functionalization or other radical-mediated transformations. libretexts.orgmdpi.com

Ionic Pathways: The formation of ionic intermediates can drive reactions. For instance, the esterification of unprotected amino acids has been achieved in ionic liquids, where the reaction proceeds through nucleophilic substitution. researchgate.net High valent transition metal halides have been shown to react with α-amino acid esters to form ionic coordination compounds. rsc.orgrsc.org The reaction of the amino group with an aldehyde can generate an iminium ion, a key reactive intermediate in reactions like the Mannich reaction. rsc.org These examples highlight that the functional groups within this compound can participate in reactions that proceed via distinct ionic species.

Kinetic and Thermodynamic Parameters of Key Transformations

The rates and equilibrium positions of the reactions involving this compound are governed by their kinetic and thermodynamic parameters. While specific data for this exact molecule are scarce, studies on analogous compounds provide valuable insights.

The kinetics of the hydrolysis of tert-butyl esters have been studied in detail. For example, the hydrolysis of tert-butyl formate has been investigated as a function of pH and temperature, revealing the rate constants and activation energies for neutral, acid-catalyzed, and base-catalyzed pathways. usgs.gov The acid-catalyzed pathway (kA) is significantly faster than the neutral (kN) or base-catalyzed (kB) pathways, with a lower activation energy. usgs.gov

The following interactive table shows kinetic data for the hydrolysis of tert-butyl formate, which serves as a model for the hydrolysis of the tert-butyl ester moiety in this compound.

| Parameter | Value | Condition |

|---|---|---|

| Neutral Hydrolysis Rate Constant (kN) | (1.0 ± 0.2) × 10-6 s-1 | pH 5-7 |

| Acid-Catalyzed Rate Constant (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | Acidic pH |

| Base-Catalyzed Rate Constant (kB) | 1.7 ± 0.3 M-1s-1 | Basic pH |

| Activation Energy (Ea) for kN | 78 ± 5 kJ/mol | - |

| Activation Energy (Ea) for kA | 59 ± 4 kJ/mol | - |

| Activation Energy (Ea) for kB | 88 ± 11 kJ/mol | - |

Data sourced from a kinetic study on tert-butyl formate hydrolysis. usgs.gov

Additionally, kinetic studies on the reversible elimination reactions of β-amino carboxylic esters have been conducted, providing thermodynamic parameters such as changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the equilibrium between the β-amino ester and the corresponding α,β-unsaturated ester and amine. acs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of complex organic reactions at the molecular level.

DFT calculations allow for the detailed examination of reaction pathways, the characterization of transition states, and the determination of activation energies, providing insights that are often difficult to obtain experimentally. rsc.orgwhiterose.ac.uk

Studies on related amino esters have successfully used DFT to:

Elucidate Hydrolysis Mechanisms: DFT calculations have been applied to understand the base hydrolysis of α-amino acid esters catalyzed by palladium complexes. ekb.egcu.edu.eg These studies can determine the optimized structures of reactants, intermediates, and transition states, helping to distinguish between possible mechanistic pathways, such as a direct attack by a hydroxide (B78521) ion versus an intramolecular attack by a coordinated hydroxide. cu.edu.eg

Predict Stereoselectivity: In reactions forming new stereocenters, such as the aza-Henry reaction to produce α,β-diamino esters, DFT has been used to build computational models that rationalize and predict the observed diastereo- and enantioselectivity. nih.gov These models can identify key non-covalent interactions, such as hydrogen bonding and dispersion forces, that stabilize one transition state over another. nih.gov

Investigate Reaction Energetics: DFT is used to compute the energetics of reaction pathways, such as the Menshutkin-like reaction between esters and ammonia. nih.gov By calculating the relative energies of reactants, intermediates, transition states, and products, researchers can predict activation barriers and determine the most favorable reaction channel in different solvent environments. nih.gov

The table below summarizes representative applications of DFT in studying the reactivity of compounds related to this compound.

| Reaction Type Studied | System Studied | Insights Gained from DFT | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Pd(II) complexes of α-amino acid esters | Elucidation of the reaction mechanism and determination of the rate-determining step. | ekb.egcu.edu.eg |

| Aza-Henry Reaction | Formation of α,β-diamino esters | Rationalization of high diastereo- and enantioselectivity based on transition state modeling. | nih.gov |

| Nucleophilic Substitution (Menshutkin-like) | Mesylate esters with ammonia | Calculation of activation barriers and solvent effects on reaction energetics. | nih.gov |

| Coordination and Activation | α-amino acid esters with metal halides | Insight into structural and mechanistic aspects of metal-mediated activation processes. | rsc.org |

These examples demonstrate the power of DFT to provide a detailed, molecular-level understanding of the reactivity of this compound, complementing experimental findings and guiding future synthetic efforts.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, preferred three-dimensional structures, and interactions with its environment, such as solvents or other molecules. Such studies are foundational for understanding its physical properties and chemical reactivity.

Research Findings: While specific MD simulation studies on this compound are not extensively published, the methodology can be understood from research on analogous systems like poly(β-amino ester)s (PBAEs) and other small peptides. nih.govnih.gov These simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom based on a defined force field (e.g., AMBER, GROMACS). mdpi.com

Analysis techniques like calculating the radius of gyration over the simulation time reveal the molecule's compactness and tendency to adopt folded or extended states. nih.gov For this compound, simulations would likely explore the equilibrium between a more linear, extended conformation and a folded structure where the amino and ester groups might interact, possibly mediated by solvent molecules.

Interactive Table: Hypothetical Conformational Distribution of this compound

This table illustrates the type of data that would be generated from an MD simulation, showing the most populated conformational clusters. The values are hypothetical examples based on principles of conformational analysis.

| Cluster ID | Population (%) | Average Radius of Gyration (Å) | Key Dihedral Angle (C-C-C-C) Range (°) | Description |

| 1 | 65% | 3.1 | -170 to +170 | Extended Conformation |

| 2 | 25% | 2.8 | +50 to +80 | Partially Folded (Gauche) |

| 3 | 10% | 2.5 | -80 to -50 | Compact/Folded Conformation |

Interaction Analysis: The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. Radial Distribution Functions (RDFs) are commonly calculated from MD trajectories to understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute. nih.gov For instance, an RDF analysis would quantify the hydrogen bonding between the secondary amine (N-H) and the carbonyl oxygen of the ester with protic solvents like water or alcohols. These interactions are crucial for its solubility and can influence which conformations are most stable in a given medium. Coarse-grained MD simulations, often used for larger systems like PBAEs, can provide meaningful insights into molecular interactions between polymers and other molecules, a principle applicable here to understand self-association or interaction with biological macromolecules. nih.gov

Quantum Chemical Calculations of Transition States and Energy Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and map out the mechanisms of chemical reactions. For this compound, these calculations can elucidate reaction pathways, identify the structures of high-energy transition states, and determine the energy barriers that govern reaction rates. nih.govnih.govacs.org

Research Findings: Detailed mechanistic studies on this compound are not prominent in the literature, but extensive computational research on the aminolysis and hydrolysis of simpler esters provides a clear framework for its expected reactivity. nih.govacs.org

Reaction Mechanisms and Transition States: The reactivity of this compound is centered around its two functional groups: the secondary amine and the tert-butyl ester. Key reactions include hydrolysis (reaction with water) and aminolysis (reaction with an amine), which is a model for peptide bond formation. acs.org

Computational studies on model systems, such as the reaction of methylamine (B109427) with methyl acetate (B1210297), show that these reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The process can be summarized as:

Nucleophilic Attack: The nucleophile (e.g., the nitrogen of an attacking amine or the oxygen of a hydroxide ion) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy Transition State 1 (TS1) .

Tetrahedral Intermediate: Past TS1, a transient, four-coordinate tetrahedral intermediate is formed.

Leaving Group Departure: The C-O bond to the leaving group (the tert-butoxide group) breaks. This passes through a second transition state, Transition State 2 (TS2) , to yield the final products.

The bulky tert-butyl group is known to have significant steric and electronic effects. In base-catalyzed hydrolysis (saponification), studies on tert-butyl acetate have shown that the energy barrier for the typical acyl-oxygen cleavage (BAC2) mechanism is significantly higher compared to less hindered esters like methyl or ethyl acetate. acs.orgresearchgate.net This suggests that reactions at the carbonyl carbon of this compound would be relatively slow due to steric hindrance.

Energy Profiles: Quantum chemical calculations provide the relative energies of the reactants, intermediates, transition states, and products along a reaction coordinate. The difference in energy between the reactants and the highest-energy transition state is the activation energy (energy barrier), which is the primary determinant of the reaction rate.

The table below presents a representative energy profile for a base-catalyzed aminolysis reaction, based on DFT calculations of analogous systems. It illustrates the energy changes as the reaction progresses from reactants to products.

Interactive Table: Representative Energy Profile for Ester Aminolysis (Model System)

This table shows calculated relative free energies for the stepwise aminolysis of an ester, based on data from computational studies of model systems like methyl formate and ammonia/amine. nih.govresearchgate.net The values serve as an illustration of the mechanism applicable to this compound. Energies are in kcal/mol relative to the reactants.

| Species | Description | Representative Relative Free Energy (kcal/mol) |

| Reactants | Ester + Amine | 0.0 |

| TS1 | First Transition State (C-N bond forming) | +15 to +25 |

| Intermediate | Tetrahedral Intermediate | +5 to +10 |

| TS2 | Second Transition State (C-O bond breaking) | +12 to +22 |

| Products | Amide + Alcohol | -5 to -15 |

These calculations consistently show that catalysis, for instance by a second amine molecule acting as a general base, can significantly lower the energy of the transition states by 10-17 kcal/mol, thereby accelerating the reaction. nih.gov Similar catalytic effects, potentially including intramolecular catalysis by the compound's own amino group, would be a key area of investigation for this compound.

Applications of Tert Butyl 3 Methylamino Butanoate As a Versatile Synthetic Building Block

Role in Advanced Amino Acid and Peptide Chemistry

The distinct structure of tert-butyl 3-(methylamino)butanoate makes it a powerful tool for creating novel amino acid and peptide structures with tailored properties.

In the field of peptide science, controlling the three-dimensional shape (conformation) of a peptide is crucial for its biological activity and stability. nih.gov this compound is not a standard alpha-amino acid; it is a beta-amino acid, meaning its amino group is attached to the third carbon atom from the carboxyl group. When incorporated into a peptide chain, this altered spacing disrupts the typical hydrogen bonding patterns that lead to common secondary structures like alpha-helices and beta-sheets.

This disruption forces the peptide backbone to adopt specific turns and folds, creating what is known as a constrained peptide mimic. mdpi.com These mimics often exhibit enhanced properties compared to their natural counterparts, such as increased resistance to enzymatic degradation and improved receptor selectivity. The N-methyl group on the amine further contributes to this conformational restriction by eliminating a hydrogen bond donor site and introducing steric bulk, which limits the possible rotations around nearby chemical bonds. This strategy is a key part of designing peptidomimetics with improved drug-like characteristics. mdpi.com

This compound serves as a versatile starting material for the synthesis of more complex, non-proteinogenic (unnatural) amino acids. Its functional groups—the secondary amine and the tert-butyl ester—act as handles for further chemical modification.

Amine Derivatization: The secondary amine is nucleophilic and can be readily modified through reactions like acylation or further alkylation, allowing for the attachment of various functional groups or molecular scaffolds.

Ester Hydrolysis: The tert-butyl ester group is a common protecting group for carboxylic acids. It is stable under many reaction conditions but can be selectively removed using acid (e.g., trifluoroacetic acid) to reveal the free carboxylic acid. This acid can then be coupled with other amines to form peptide bonds or used in other transformations.

This dual functionality allows chemists to build elaborate amino acid derivatives with specific side chains and functionalities designed for particular applications.

Radiolabeled amino acids are increasingly important as tracers in medical imaging techniques like Positron Emission Tomography (PET) for cancer diagnostics. nih.gov The rationale is that many tumor cells exhibit upregulated amino acid transporters to fuel their rapid growth. nih.gov this compound is a suitable precursor for creating such imaging agents.

The synthesis strategy involves modifying the molecule to incorporate a chelating agent—a molecule capable of tightly binding a metallic radionuclide. nih.gov This is achieved by creating a bifunctional chelating agent (BFCA), where one part binds the metal and the other attaches to the amino acid. nih.gov For example, the amine group of this compound could be chemically linked to a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This DOTA-conjugated amino acid can then be complexed with a diagnostic radionuclide, such as Gallium-68 (⁶⁸Ga). The resulting radiopharmaceutical would be recognized by amino acid transporters, leading to its accumulation in tumor tissues, which can then be visualized by a PET scanner.

Precursor for Nitrogen-Containing Heterocycles and Complex Organic Architectures

Beyond peptide chemistry, the compound is a key starting material for building cyclic molecules, which form the core of many pharmaceuticals.

Nitrogen-containing heterocyclic rings are ubiquitous structural motifs in drug discovery. The specific spacing between the amine and the ester group in this compound makes it an ideal precursor for intramolecular cyclization reactions to form stable six-membered rings. After the hydrolysis of the tert-butyl ester to a carboxylic acid, an intramolecular amide bond formation can be induced, leading to the creation of a substituted piperidin-2-one, which is a type of lactam (a cyclic amide). nih.gov

Research has demonstrated the synthesis of complex piperidine (B6355638) derivatives starting from similar building blocks. nih.govnih.gov These reactions show how the core structure can be elaborated with other substituents before the final cyclization step, allowing for the construction of highly functionalized heterocyclic systems that are important scaffolds in medicinal chemistry. nih.govnih.gov

Many modern drugs are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Often, only one of these enantiomers provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, controlling the stereochemistry during synthesis is critical.

This compound is a chiral molecule and is commercially available in enantiomerically pure forms, such as the (R)- and (S)-isomers. chemscene.combldpharm.com This allows chemists to use it as a "chiral pool" starting material. In asymmetric synthesis, the pre-existing, defined stereocenter of the building block is used to direct the stereochemical outcome of subsequent reactions, ensuring the final complex molecule is produced as the correct enantiomer. This approach is more efficient than separating enantiomers at the end of a synthesis and is fundamental to the production of stereochemically pure active pharmaceutical ingredients.

Development of Enzyme Inhibitors and Biological Probes

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Biological probes, which are often derived from inhibitor scaffolds, are crucial tools for studying enzyme function and localization. The unique structural elements of this compound—a secondary amine, a β-amino acid backbone, and a bulky tert-butyl ester—suggest its potential utility as a versatile scaffold in this arena.

Design and Synthesis of Bisubstrate Analogs

Bisubstrate analogs are molecules designed to mimic the transition state of a multi-substrate enzymatic reaction by covalently linking two or more substrate-like fragments. This strategy can lead to inhibitors with high affinity and specificity.

While no literature directly reports the use of this compound for this purpose, one can conceptualize its role based on synthetic strategies for other enzyme inhibitors. For instance, in the development of inhibitors for enzymes that utilize an amino acid and a second substrate, the β-amino acid structure of this compound could serve as a core scaffold. The secondary amine provides a convenient point for the attachment of a second substrate-mimicking moiety through techniques like reductive amination. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which might be important for bioavailability or could be designed to interact with a specific pocket in the enzyme's active site.

A hypothetical synthetic approach is outlined in the table below, illustrating how this building block could be incorporated into a bisubstrate analog.

| Reaction Step | Description | Potential Role of this compound |

| 1. Coupling | The secondary amine of this compound is reacted with an aldehyde or ketone representing a second substrate. | The nucleophilic amine allows for the formation of a new carbon-nitrogen bond, linking the two substrate-mimicking parts. |

| 2. Reduction | The resulting imine or enamine is reduced to a stable secondary or tertiary amine. | This step solidifies the connection between the two parts of the bisubstrate analog. |

| 3. Deprotection (Optional) | The tert-butyl ester may be removed to reveal the free carboxylic acid. | The free acid could be crucial for interacting with the target enzyme, mimicking the carboxylate of a natural substrate. |

This theoretical application underscores the potential of this compound as a linker and scaffold in the modular synthesis of complex inhibitors.

Exploration of Structure-Activity Relationships (SAR) in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of an initial hit compound. By systematically modifying different parts of a molecule, researchers can understand which functional groups are critical for biological activity.

In the context of enzyme inhibition, if a lead compound were to contain a β-amino ester moiety, this compound and its derivatives would be valuable tools for SAR exploration. The following table outlines potential modifications and the insights they could provide:

| Structural Feature of this compound | Possible Modifications | SAR Insights |

| Methyl group on the amine | Replacement with other alkyl groups (ethyl, propyl, etc.), or removal (to give a primary amine). | Determines the importance of the size and nature of the substituent at this position for binding affinity. |

| β-Methyl group on the butanoate chain | Use of enantiomers ((R) or (S)-form), or replacement with other groups. | Probes the stereochemical requirements of the enzyme's binding pocket. |

| tert-Butyl ester | Hydrolysis to the carboxylic acid, or conversion to other esters (methyl, ethyl) or amides. | Evaluates the role of this group in target engagement, cell permeability, and metabolic stability. |

The availability of both (R)- and (S)-enantiomers of this compound is particularly advantageous for SAR studies, as it allows for a straightforward investigation of stereospecific interactions with the enzyme target.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 3 Methylamino Butanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For tert-Butyl 3-(methylamino)butanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule and plays a crucial role in assigning stereochemistry. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The large tert-butyl group will produce a prominent singlet peak around 1.4 ppm due to the nine equivalent protons. The protons of the methyl group attached to the nitrogen will appear as a singlet at approximately 2.4 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO) are expected to show a signal around 2.3-2.5 ppm, likely as a triplet if coupled with adjacent protons. The methine proton (-CH-) next to the amino group would appear as a multiplet, with its chemical shift influenced by the neighboring substituents. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a single peak at approximately 28 ppm. The carbon of the N-methyl group will be observed around 35 ppm. The methylene carbon adjacent to the carbonyl group and the methine carbon attached to the nitrogen will have distinct chemical shifts that are sensitive to their electronic environment.

A close analogue, ethyl 3-(tert-butylamino)propanoate, shows characteristic ¹H and ¹³C NMR spectra which can be used for comparative analysis. For instance, in the ¹H NMR spectrum of the analogue, the tert-butyl protons appear as a singlet at 1.10 ppm, while in the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is at 50.5 ppm and the methyl carbons are at 28.9 ppm. These values provide a strong basis for the interpretation of the spectra of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.4 | Singlet |

| Methylene (-CH₂-COO) (2H) | ~2.4 | Triplet |

| Methine (-CH-) (1H) | Multiplet | Multiplet |

| N-H (1H) | Variable | Broad Singlet |

| N-Methyl (3H) | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Quaternary (tert-Butyl) | ~80 |

| Methyl (tert-Butyl) | ~28 |

| Methylene (-CH₂-COO) | ~45 |

| Methine (-CH-) | ~55 |

| N-Methyl | ~35 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a moderate band around 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed in the 1180-1360 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups will be prominent in the 2850-3000 cm⁻¹ range. The characteristic bending vibrations for the tert-butyl group are also expected. For comparison, the IR spectrum of ethyl 3-(tert-butylamino)propanoate displays a strong C=O stretch at 1729 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-H and C-C stretching and bending vibrations of the alkyl framework will give rise to a series of bands. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum. The spectra of related compounds like t-butylamine show characteristic bands for the t-butyl group, which would also be expected in the spectrum of the target compound.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1730-1750 |

| C-N | Stretching | 1180-1360 |

| C-O (Ester) | Stretching | 1000-1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound (molar mass: 173.25 g/mol ), the molecular ion peak (M⁺) at m/z 173 would be expected in the mass spectrum, although its intensity might be low depending on the ionization method. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, 56 Da) to form a protonated carboxylic acid, which would result in a peak at m/z 117. Another characteristic fragmentation is the loss of the tert-butoxy (B1229062) radical (•OC(CH₃)₃, 73 Da), leading to an acylium ion at m/z 100. Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway for amines. For instance, the mass spectrum of tert-butylamine (B42293) shows an intense base peak at m/z 58, corresponding to the [C₄H₁₀N]⁺ ion formed by the loss of a methyl radical. A similar fragmentation could occur in the target molecule. The mass spectrum of ethyl 3-(tert-butylamino)propanoate shows a base peak at m/z 86, corresponding to the [CH₂=N⁺(H)C(CH₃)₃] fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 173 | [M]⁺ |

| 158 | [M - CH₃]⁺ |

| 117 | [M - C₄H₈]⁺ |

| 100 | [M - OC(CH₃)₃]⁺ |

| 86 | [CH₂=N⁺(H)CH(CH₃)] |

| 58 | [C₄H₁₀N]⁺ |

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific crystallographic data for this compound is not publicly available, the general principles of single-crystal X-ray diffraction would allow for the precise determination of its molecular geometry. If a suitable single crystal could be grown, this technique would unambiguously establish the bond lengths and angles of the butanoate chain, the tert-butyl ester, and the methylamino group. For chiral versions of this molecule, such as (R)- or (S)-tert-Butyl 3-(methylamino)butanoate, X-ray diffraction would be the definitive method to determine the absolute configuration of the stereocenter. The conformation of the molecule in the crystal lattice, including the torsion angles along the carbon backbone, would also be revealed.

Theoretical Spectroscopic Predictions and Experimental Validation

The validation of theoretical models through experimental data is a cornerstone of modern chemical analysis. This process involves a cyclical workflow where computational predictions guide experimental design, and the resulting experimental data are used to refine and validate the computational models.

Computational Simulations of Vibrational and Electronic Spectra

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

For this compound, a theoretical investigation would begin with the optimization of its molecular geometry to find the most stable conformation. Following this, vibrational frequencies and their corresponding intensities could be calculated. These calculations would provide a predicted infrared spectrum, showing characteristic peaks for its functional groups, such as the N-H and C=O stretching vibrations.

Similarly, time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions of the molecule. This would result in a simulated UV-Vis spectrum, indicating the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and potential for chromophoric behavior.

Correlation of Calculated and Experimental Spectroscopic Data

The true power of computational spectroscopy lies in its correlation with experimental results. Once theoretical spectra are generated, they can be compared with experimentally obtained spectra.

For instance, an experimental Fourier-transform infrared (FTIR) spectrum of a synthesized and purified sample of this compound would be recorded. The positions and relative intensities of the absorption bands in the experimental spectrum would then be compared to the predicted vibrational frequencies from the computational model. A strong correlation between the two would confirm the accuracy of the computational method and the assigned molecular structure. Any discrepancies could point to specific molecular interactions or conformational effects not fully captured by the theoretical model, leading to further refinement of the calculations.

A similar correlative approach would be applied to the electronic spectra. The experimental UV-Vis spectrum would be measured, and the absorption maxima would be compared to the predicted electronic transitions from the TD-DFT calculations. This comparison helps in assigning the observed electronic transitions to specific molecular orbitals.

Unfortunately, the absence of published research in these specific areas for this compound means that data tables comparing theoretical and experimental spectroscopic values cannot be generated at this time.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodological Answer :

- Standardized conditions : Control temperature, solvent purity, and agitation rates.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.